molecular formula C13H15N5O B12762568 Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- CAS No. 195252-40-5

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)-

Cat. No.: B12762568
CAS No.: 195252-40-5
M. Wt: 257.29 g/mol
InChI Key: SJUAGEBOYONAMV-UHFFFAOYSA-N
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Description

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- is a complex organic compound that belongs to the class of formamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropylation of a purine derivative, followed by formylation to introduce the formamide group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and purine ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Formamide, N-cyclopropyl-N-(1-methylethyl)-: Shares the cyclopropyl and formamide groups but differs in the substituents on the purine ring.

    Cyclopropylisopropylformamide: Another related compound with similar structural features.

Uniqueness

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- stands out due to its specific combination of cyclopropyl groups and a purine ring, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

195252-40-5

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-cyclopropyl-N-[9-(cyclopropylmethyl)purin-6-yl]formamide

InChI

InChI=1S/C13H15N5O/c19-8-18(10-3-4-10)13-11-12(14-6-15-13)17(7-16-11)5-9-1-2-9/h6-10H,1-5H2

InChI Key

SJUAGEBOYONAMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=NC3=C2N=CN=C3N(C=O)C4CC4

Origin of Product

United States

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